Synthesis and Characterization of 1-Bromododecane-d25: A Technical Guide
Synthesis and Characterization of 1-Bromododecane-d25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the deuterated long-chain alkyl halide, 1-bromododecane-d25. This isotopically labeled compound is a valuable tool in various research applications, including as a tracer in metabolic studies, a standard in mass spectrometry-based assays, and a building block in the synthesis of complex deuterated molecules for pharmaceutical and materials science research.
Synthesis of 1-Bromododecane-d25
The synthesis of 1-bromododecane-d25 is achieved through a two-step process commencing with the preparation of the deuterated precursor, 1-dodecanol-d26 (B12306715), followed by its bromination.
Synthesis of 1-Dodecanol-d26
The synthesis of 1-dodecanol-d26 can be accomplished by the reduction of commercially available dodecanoic acid-d23.
Experimental Protocol:
Step 1: Esterification of Dodecanoic Acid-d23
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dodecanoic acid-d23 (1.0 eq) is dissolved in an excess of methanol (B129727). A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl dodecanoate-d23.
Step 2: Reduction of Methyl Dodecanoate-d23 to 1-Dodecanol-d26
A solution of methyl dodecanoate-d23 (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum deuteride (B1239839) (LiAlD4, 1.5-2.0 eq) in the same anhydrous solvent at 0 °C under an inert atmosphere (e.g., argon or nitrogen). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and finally more water. The resulting precipitate is removed by filtration, and the filter cake is washed with additional diethyl ether or THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 1-dodecanol-d26 as a white solid.
Synthesis of 1-Bromododecane-d25 from 1-Dodecanol-d26
The conversion of 1-dodecanol-d26 to 1-bromododecane-d25 can be achieved via a nucleophilic substitution reaction using hydrobromic acid and a catalyst.[1][2]
Experimental Protocol:
In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, 1-dodecanol-d26 (1.0 eq) is placed.[2] While stirring, concentrated sulfuric acid (0.75 eq) is added slowly, followed by the addition of 48% hydrobromic acid (2.0 eq).[2] The reaction mixture is then heated to an oil bath temperature of 140 °C and refluxed for 5-6 hours.[1] The progress of the reaction can be monitored by TLC.
After completion, the reaction mixture is cooled to room temperature, and ice-cold water is added. The mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent such as cyclohexane (B81311) or diethyl ether. The organic phases are combined and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-bromododecane-d25. Further purification can be achieved by fractional distillation under reduced pressure.
Synthesis Workflow
Caption: A schematic overview of the synthetic pathway to 1-Bromododecane-d25.
Characterization Data
The successful synthesis of 1-bromododecane-d25 is confirmed through various analytical techniques. The following tables summarize the key physical and spectroscopic data for the deuterated compound, with comparative data for the non-deuterated analogue provided for reference.
Table 1: Physical and Chemical Properties
| Property | 1-Bromododecane-d25 | 1-Bromododecane | Reference(s) |
| CAS Number | 204259-66-5 | 143-15-7 | |
| Molecular Formula | C₁₂D₂₅Br | C₁₂H₂₅Br | |
| Molecular Weight | 274.38 g/mol | 249.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |
| Melting Point | -11 to -9 °C | -11 to -9 °C | |
| Boiling Point | 134-135 °C at 6 mmHg | 134-135 °C at 6 mmHg | |
| Density | 1.141 g/mL at 25 °C | 1.038 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.458 | 1.458 | |
| Isotopic Purity | ≥98 atom % D | N/A | |
| Chemical Purity | ≥99% (CP) | ≥97% |
Table 2: Spectroscopic Data
| Technique | 1-Bromododecane-d25 (Predicted/Expected) | 1-Bromododecane (Experimental) |
| ¹H NMR | Absence of signals in the alkyl region. A small residual proton signal may be observed depending on the isotopic purity. | δ (ppm): 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.41 (m, 2H), 1.26 (s, 16H), 0.88 (t, 3H, -CH₃). |
| ²H NMR | Chemical shifts will be very similar to the ¹H NMR shifts of the non-deuterated analogue. Expect signals around δ 3.4 ppm (-CD₂Br), 1.8 ppm (-CD₂CD₂Br), and 1.2-1.4 ppm (-CD₂- chain), and 0.9 ppm (-CD₃). | N/A |
| ¹³C NMR | Chemical shifts will be similar to the non-deuterated analogue, but the signals will be triplets due to C-D coupling. | δ (ppm): 33.9 (-CH₂Br), 32.8, 31.9, 29.6, 29.5, 29.3, 28.8, 28.2, 22.7, 14.1 (-CH₃). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 273 and 275 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will involve losses of deuterated alkyl fragments. | Molecular Ion (M⁺): m/z 248 and 250 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation involves loss of CnH2n+1 fragments. |
Safety and Handling
1-Bromododecane-d25 should be handled in a well-ventilated fume hood. It is classified as a skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.
This technical guide provides a foundational understanding of the synthesis and characterization of 1-bromododecane-d25. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols based on their specific laboratory conditions and available instrumentation.
